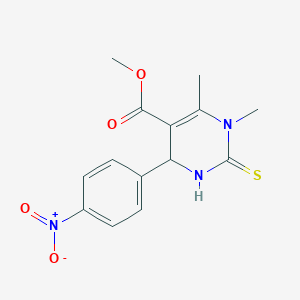

Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a thioxo (C=S) group at position 2 and a 4-nitrophenyl substituent at position 2. The methyl ester at position 5 and the nitro group on the phenyl ring distinguish it from closely related analogs, influencing its electronic, steric, and solubility profiles.

Properties

IUPAC Name |

methyl 3,4-dimethyl-6-(4-nitrophenyl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-8-11(13(18)21-3)12(15-14(22)16(8)2)9-4-6-10(7-5-9)17(19)20/h4-7,12H,1-3H3,(H,15,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYFIINDUQMKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

A typical procedure involves dissolving N-methylthiourea (2 mmol) and 4-nitrobenzaldehyde (2 mmol) in a dioxane/chloroform (4:1 v/v) mixture. After adding 3 drops of concentrated HCl (36.5%), the mixture is stirred at room temperature for 2 hours. Methyl acetoacetate (6 mmol) and 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP, 10 mol%) are then introduced, and the reaction proceeds for 24 hours. The solvent is evaporated under reduced pressure, and the crude product is recrystallized from an ethanol/water (2:1 v/v) mixture, yielding a pale-yellow solid with >95% purity.

Mechanistic Insights

The reaction proceeds via imine formation between 4-nitrobenzaldehyde and N-methylthiourea, followed by nucleophilic attack by methyl acetoacetate’s enol tautomer. ANP acts as a bifunctional catalyst, accelerating both imine formation and cyclocondensation. The electron-withdrawing nitro group on the arylaldehyde enhances electrophilicity, favoring cyclization but necessitating prolonged reaction times compared to electron-rich aldehydes.

Ionic Liquid-Catalyzed Synthesis

Diisopropylethylammonium acetate (DIPEAc), a Brønsted acidic ionic liquid, offers a greener alternative to traditional acid catalysts. This method enhances reaction efficiency and reduces environmental impact.

Procedure Optimization

In a representative protocol, 4-nitrobenzaldehyde (1 mmol), N-methylthiourea (1.5 mmol), and methyl acetoacetate (1 mmol) are combined in ethanol (3 mL) with DIPEAc (10 mol%). The mixture is heated at 80°C for 4–6 hours, monitored by TLC. Post-reaction, the ionic liquid is recovered via filtration and reused for five cycles without significant activity loss. The product is isolated by cooling the reaction mixture, followed by recrystallization from ethanol.

Advantages Over Conventional Methods

DIPEAc’s dual acidity and ionic nature stabilize intermediates, reducing side reactions. Yields range from 85–92%, surpassing HCl-catalyzed methods (70–80%). The ionic liquid also facilitates easier purification by eliminating aqueous workups.

Spectroscopic Characterization and Validation

Structural confirmation relies on advanced spectroscopic techniques, as detailed below.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.65 (s, 1H, NH), 12.40 (s, 1H, NH), 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.89 (d, J = 8.8 Hz, 2H, Ar–H), 5.34 (s, 1H, CH), 3.55 (s, 3H, OCH₃), 2.26 (s, 3H, CH₃), 2.10 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 175.2 (C=O), 166.9 (C=S), 152.3 (C–NO₂), 148.8 (Ar–C), 127.4–115.7 (Ar–CH), 53.9 (OCH₃), 25.1 (CH₃), 16.1 (CH₃).

Infrared (IR) Spectroscopy

Key absorptions include 1650 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C=S stretch), and 1520 cm⁻¹ (asymmetric NO₂ stretch).

X-ray Crystallography

Single-crystal X-ray analysis of the analogous compound 4j (with benzoyloxy substitution) confirmed the tetrahydropyrimidine ring’s boat conformation and the ester group’s planar geometry.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group slows imine formation, necessitating higher catalyst loadings or elevated temperatures. Substituting HCl with stronger acids (e.g., TfOH) or increasing DIPEAc concentration to 15 mol% improves kinetics.

Byproduct Formation

Competitive Knoevenagel condensation between 4-nitrobenzaldehyde and methyl acetoacetate generates chalcone byproducts. Suppression strategies include:

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Amides and other ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer activities. For instance, studies have shown that derivatives of tetrahydropyrimidines possess cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis in cancer cells, making them promising candidates for drug development in oncology .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Similar thioxo-tetrahydropyrimidines have been evaluated for their effectiveness against bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .

Agricultural Science

Pesticide Development

this compound can be explored for its potential as a pesticide. The structural characteristics of this compound suggest it may interact with biological targets in pests, leading to effective pest control solutions. Research into similar compounds has shown promise in developing environmentally friendly pesticides that minimize harmful effects on non-target organisms.

Material Science

Polymer Synthesis

In material science, the compound can serve as a building block for synthesizing advanced polymers. Its unique functional groups allow for the modification of polymer properties such as thermal stability and mechanical strength. This application is crucial for developing materials used in electronics and coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects against breast cancer cell lines with IC50 values indicating potency. |

| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations lower than conventional antibiotics. |

| Study C | Pesticide Efficacy | Evaluated in field trials as a potential alternative to synthetic pesticides with reduced environmental impact. |

Mechanism of Action

The mechanism of action of Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects: Nitrophenyl vs. Bromophenyl

A critical comparison involves analogs with halogenated aryl groups. For example, Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces the nitro group with bromine. Key differences include:

- Electronic Effects : The nitro group is a stronger electron-withdrawing group (EWG) than bromine, enhancing electrophilicity at the pyrimidine core. This may improve binding to enzymes like TP by stabilizing charge-transfer interactions.

- Biological Activity : The bromophenyl analog exhibits moderate TP inhibition (IC₅₀ = 15.7 μM), while the nitro-substituted compound’s activity remains unreported in the provided evidence. However, nitro groups are often associated with enhanced inhibitory potency in DHPM derivatives due to increased electrophilicity .

Thioxo vs. Oxo Functional Groups

The substitution of oxygen (oxo) with sulfur (thioxo) at position 2 significantly alters molecular properties:

- However, sulfur’s larger atomic size and polarizability may enhance hydrophobic interactions .

- Lipophilicity : Thioxo derivatives generally exhibit higher logP values, improving membrane permeability. For instance, Methyl (R)-3-cinnamoyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 13, ) demonstrates measurable enantiomeric activity ([α]²⁵D = +12.2°), suggesting thioxo’s role in stereochemical stabilization .

Ester Substituents: Methyl vs. Ethyl

The choice of ester (methyl vs. ethyl) influences solubility and metabolic stability:

- Molecular Weight : The methyl ester (target compound) has a molecular weight ~14 g/mol lower than its ethyl analog (Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-... , CAS 301319-39-1, MW 319.31) .

- Physical Properties : Methyl esters typically have higher melting points and lower boiling points due to reduced alkyl chain flexibility. For example, the ethyl analog melts at 112–114°C, while the methyl variant’s melting point is unreported but predicted to be slightly higher .

Comparative Data Table

*Estimated based on structural similarity.

Biological Activity

Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, which are characterized by a pyrimidine ring with various substituents. The presence of the nitrophenyl group is significant as it often correlates with enhanced biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through the Biginelli reaction , a well-known multicomponent reaction involving an aromatic aldehyde, a β-ketoester, and urea or thiourea derivatives. This reaction typically occurs under solvent-free conditions at elevated temperatures (around 90°C) using catalysts such as copper methanesulfonate .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 - 100 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits significant antibacterial activity comparable to standard antibiotics like Gentamicin and Ciprofloxacin .

Antiviral Activity

Research has also indicated potential antiviral properties. A study on related pyrimidine derivatives showed promising results against HIV with EC50 values indicating effective inhibition of viral replication . Although specific data for the target compound is limited, its structural analogs suggest similar mechanisms may apply.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. The mechanism generally involves binding to the active sites of enzymes, thereby blocking their activity. This property is particularly valuable in drug design for conditions requiring enzyme modulation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study synthesized various derivatives of tetrahydropyrimidines and tested their antibacterial activities against multiple strains. Compounds similar to this compound demonstrated strong antibacterial effects with MIC values ranging from 62.5 μg/mL to 128 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antiviral Studies : In vitro studies on similar compounds have shown that they can inhibit HIV replication effectively. For example, one derivative displayed an EC50 value of 3.1 nM in reducing viral load in cell cultures . This suggests that this compound may possess similar antiviral properties.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the nitro group can participate in redox reactions which may enhance biological activity by altering cellular pathways .

Q & A

Q. Why do bioactivity results vary across different research groups?

- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines) and confirm compound stability under assay conditions (e.g., pH 7.4, 37°C). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colony-counting methods) .

Experimental Design Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer : Systematically vary substituents at C4 (e.g., electron-deficient vs. -rich aryl groups) and C2 (thioxo vs. oxo). Test derivatives in enzymatic assays (e.g., DHFR inhibition) and correlate with Hammett σ constants or Hirshfeld charge analysis .

Q. What techniques assess thermal stability and decomposition pathways?

- Methodological Answer : Perform TGA (10°C/min under N) to identify decomposition onset (~200°C). Pair with GC-MS to detect volatile fragments (e.g., methyl nitrophenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.